Centanamycin

Descripción general

Descripción

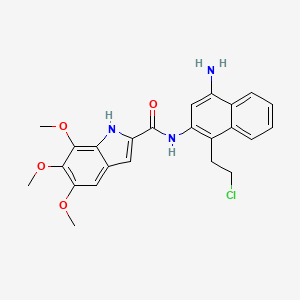

Centanamycin is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which combines an indole core with a naphthyl group and a chloroethyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Centanamycin involves multiple steps. One common method starts with the preparation of 5,6,7-trimethoxyindole-2-carboxylic acid, which is then coupled with 1-(2-chloroethyl)-2,4-diaminonaphthalene. The reaction typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Centanamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Aplicaciones Científicas De Investigación

Antimalarial Applications

Centanamycin has shown significant promise as an antimalarial agent. Studies indicate that it effectively targets the blood stage of malaria infections caused by Plasmodium species, demonstrating both in vitro and in vivo efficacy.

- Mechanism of Action : this compound covalently binds to DNA, leading to the formation of drug-DNA adducts that result in DNA damage within the parasites. This damage is not only evident in the vertebrate hosts but also persists in mosquitoes that feed on infected hosts, thereby blocking malaria transmission .

- Case Study : In a study involving Plasmodium yoelii, this compound-treated sporozoites were shown to maintain membrane integrity while inducing specific immune responses in mice, leading to sterile protection against subsequent challenges with wild-type parasites .

- Efficacy Data : The compound exhibited an average GI(50) of 34 nM, indicating its potent cytotoxic activity against malaria parasites .

Vaccine Development

This compound's ability to induce live-attenuated, replication-defective viruses positions it as a novel candidate in vaccine research.

- Live-Attenuated Virus Production : Researchers have successfully utilized this compound to create live-attenuated, replication-defective strains of human cytomegalovirus and herpes simplex virus-2. This method involves alkylating viral DNA at specific sites, effectively inhibiting viral replication while allowing for immune response generation .

- Immunization Studies : Mice immunized with this compound-treated cytomegalovirus demonstrated robust antibody responses and significant protection against live virus challenges. This highlights the potential for this compound-treated viruses to serve as effective vaccines against various DNA viruses .

Cytotoxicity Studies

This compound is recognized for its cytotoxic properties, making it a valuable tool in cancer research.

- Mechanism of Cytotoxicity : The compound's ability to bind selectively to A-T-rich regions of DNA allows it to disrupt cellular processes critical for cancer cell survival. This selective binding leads to significant cytotoxic effects on various cancer cell lines .

- Research Findings : In vitro studies have documented the efficacy of this compound across multiple cancer types, suggesting its potential as a therapeutic agent in oncology .

Summary Table of Applications

| Application Area | Mechanism/Details | Key Findings/Outcomes |

|---|---|---|

| Antimalarial | Covalent binding to Plasmodium DNA; induces DNA damage | Effective against blood-stage malaria; blocks transmission |

| Vaccine Development | Produces live-attenuated viruses by alkylating viral DNA | Induces strong immune responses; protects against infections |

| Cytotoxicity | Selective binding to A-T-rich DNA regions | Potent cytotoxic effects observed in various cancer cell lines |

Mecanismo De Acción

The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms a highly reactive aziridinium ion, which can alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, inhibiting DNA replication and transcription, ultimately resulting in cell death .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chloroethyl)-N-methyl-2-naphthylamine

- N-(2-chloroethyl)-N-methyl-1-naphthylamine

- N-(2-chloroethyl)-N-methyl-3-naphthylamine

Uniqueness

Centanamycin is unique due to its combination of an indole core with a naphthyl group and a chloroethyl side chain. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Propiedades

Número CAS |

413577-16-9 |

|---|---|

Fórmula molecular |

C24H24ClN3O4 |

Peso molecular |

453.9 g/mol |

Nombre IUPAC |

N-[4-amino-1-(2-chloroethyl)naphthalen-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |

InChI |

InChI=1S/C24H24ClN3O4/c1-30-20-11-13-10-19(27-21(13)23(32-3)22(20)31-2)24(29)28-18-12-17(26)15-7-5-4-6-14(15)16(18)8-9-25/h4-7,10-12,27H,8-9,26H2,1-3H3,(H,28,29) |

Clave InChI |

MNFPZBOQEWMBOK-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |

SMILES canónico |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |

Key on ui other cas no. |

413577-16-9 |

Sinónimos |

AS-I-145 ML-970 N-(4-amino-1-(2-chloroethyl)naphthalen-2-yl)-5,6,7-trimethoxy-1H-indole-2-carboxamide NSC 716970 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.